2-allylaniline chemical properties and reactivity
2-allylaniline chemical properties and reactivity
An In-depth Technical Guide on the Chemical Properties and Reactivity of 2-Allylaniline
Introduction
2-Allylaniline is a bifunctional organic compound of significant interest to researchers and scientists in the field of synthetic organic chemistry and drug development. Its structure, featuring a nucleophilic aniline moiety and a reactive allyl group in close proximity, makes it a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active molecules and natural products.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental applications.
Chemical Properties
The fundamental physical and chemical properties of 2-allylaniline are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical transformations.
| Property | Value |
| CAS Number | 32704-22-6[1] |
| Molecular Formula | C₉H₁₁N[2] |
| Molecular Weight | 133.19 g/mol [1] |
| Boiling Point | 218-220 °C |
| Density | 0.982 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.563 |
| Flash Point | 89 °C (192.2 °F) - closed cup |
Note: Some physical properties like boiling point, density, refractive index, and flash point are listed for the closely related N-allylaniline (CAS 589-09-3) as specific data for the 2-allyl isomer can be sparse. These values should be considered indicative.
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and characterization of 2-allylaniline and its derivatives.[1]
| Technique | Characteristic Features |
| ¹H NMR | Signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the distinct protons of the allyl group (-CH₂-CH=CH₂) are observable. The vinyl protons of the allyl group typically appear as multiplets in the vinyl region.[1] |
| ¹³C NMR | Provides information on the carbon skeleton, distinguishing between the aromatic carbons and the aliphatic carbons of the allyl group. The chemical shifts for the olefinic carbons of the allyl group are diagnostic.[1] |
| IR Spectroscopy | Used to identify the presence of specific functional groups, such as the N-H stretches of the primary amine and the C=C stretch of the allyl group.[1] |
Chemical Reactivity
The reactivity of 2-allylaniline is dominated by the interplay between its aniline and allyl functionalities. This dual reactivity allows for a rich variety of chemical transformations, particularly intramolecular reactions.
Caption: Bifunctional reactivity of 2-allylaniline.
Cyclization Reactions
The most significant area of 2-allylaniline's reactivity involves cyclization to form nitrogen-containing heterocycles.[1] The proximity of the nucleophilic amine and the electrophilic allyl group facilitates these intramolecular ring-forming reactions.[3]
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Indolines and Dihydroindoles: These are common products formed via cyclization. Copper-catalyzed enantioselective reactions are particularly effective for synthesizing chiral indolines from N-sulfonyl-2-allylanilines.[1]
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Tetrahydroquinolines: Aminomercuration of 2-allylaniline can yield tetrahydroquinoline derivatives.[1]
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Electrophilic Cyclization: Reagents like iodine can trigger electrophilic cyclization. For instance, N-tosyl-2-allylanilines react with iodine to produce 2-iodomethylindolines through a selective 5-exo-trig iodocyclization.[1]
Oxidation
Both the aniline ring and the allyl side chain are susceptible to oxidation.[3]
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Strong Oxidizing Agents: Reagents such as potassium permanganate and chromium trioxide can lead to the formation of quinones and other oxidized products.[1][3]
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Aerobic Oxidative Cyclization: This is an important reaction pathway, often utilizing molecular oxygen as the oxidant in conjunction with transition metal catalysts like copper or palladium.[1][3] For example, N-tosyl-o-allylaniline can undergo oxidative cyclization with copper(II) acetate to form tetracyclic products.[3]
Reduction
The allyl group of 2-allylaniline can be readily reduced to the corresponding saturated propyl group. This transformation is typically achieved through catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst.[3]
Substitution and Functionalization
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Amine Functionality: The primary amine can act as a nucleophile in substitution reactions to yield N-alkylated or N-acylated derivatives.[3]
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Aromatic Ring: The aniline ring is susceptible to electrophilic aromatic substitution, although the strong activating nature of the amino group can lead to challenges with selectivity and over-reaction.
Acid-Base Reactivity
As an aniline derivative, 2-allylaniline is a weak base. It reacts with acids to form the corresponding ammonium salts. For example, treatment with hydrogen chloride yields 2-allylaniline hydrochloride.[3] This reaction is often used for purification or to modify the compound's solubility.
Experimental Protocols
The following section details a representative experimental protocol for the cyclization of an N-tosyl-2-allylaniline derivative.
Synthesis of 2-Iodomethyl-N-tosylindolines via Iodocyclization
This method provides a direct pathway to 2-iodomethylindolines through an electrophilic cyclization process, which is notably effective in water.[1]
Caption: Workflow for iodocyclization of N-tosyl-2-allylaniline.
Methodology:
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Reaction Setup: In a suitable reaction vessel, the N-tosyl-2-allylaniline substrate is combined with iodine.
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Solvent: Water is added as the solvent. The reaction can also proceed without a solvent, but it may require a longer reaction time.[1]
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Reaction Conditions: The mixture is heated to a moderate temperature, typically 50 °C, and stirred vigorously to ensure adequate mixing.[1]
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Monitoring: The progress of the reaction is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
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Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess iodine is quenched by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The product is then extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
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Purification: The resulting crude product is purified, typically by flash column chromatography on silica gel, to yield the pure 2-iodomethyl-N-tosylindoline.
The tosyl group on the nitrogen atom is crucial as it directs the regioselectivity and facilitates the cyclization process.[1]
Caption: Mechanism of electrophilic iodocyclization.
Conclusion
2-Allylaniline is a highly valuable synthetic intermediate due to its unique bifunctional nature. Its propensity to undergo intramolecular cyclization reactions provides efficient access to a diverse range of nitrogen-containing heterocyclic systems, including indolines and tetrahydroquinolines, which are of paramount importance in medicinal chemistry and materials science. The ability to control its reactivity through derivatization (e.g., N-tosylation) and the choice of reaction conditions (e.g., catalysts, oxidants) further underscores its versatility as a building block in modern organic synthesis.
